5-(3-Iodophenyl)-1,3,4-thiadiazol-2-amine
Description
Historical Context and Significance of Heterocyclic Compounds in Chemical Sciences
Heterocyclic compounds are a vast and vital class of organic molecules characterized by a ring structure containing at least one atom that is not carbon. These non-carbon atoms, such as nitrogen, oxygen, and sulfur, are termed heteroatoms and bestow unique physicochemical properties upon the cyclic system. troindia.in The field of heterocyclic chemistry has a rich history dating back to the 19th century, with key milestones including the isolation of alloxan (B1665706) from uric acid in 1818 and the production of furfural (B47365) from starch in 1832. wikipedia.orgresearchgate.net
The significance of heterocyclic compounds is immense, as they are fundamental to the life sciences and industry. troindia.in They form the core structures of countless natural products, including nucleic acids (purines and pyrimidines), vitamins, hormones, and antibiotics. troindia.inwikipedia.org In fact, more than half of all known organic compounds are heterocyclic, and they are prominently featured in a majority of pharmaceuticals, dyes, and agricultural chemicals. troindia.inwikipedia.org Their structural diversity and ability to interact with biological systems have made them a cornerstone of medicinal chemistry and materials science.
Prevalence and Versatility of the 1,3,4-Thiadiazole (B1197879) Core Structure
Within the extensive family of heterocycles, the 1,3,4-thiadiazole ring is a five-membered scaffold containing two nitrogen atoms, one sulfur atom, and two carbon atoms. researchgate.net This particular arrangement of heteroatoms makes the 1,3,4-thiadiazole nucleus a subject of intense academic and industrial research. nih.govresearchgate.net Its prevalence stems from its role as a versatile pharmacophore—a molecular feature responsible for a drug's biological activity. nih.govnih.gov
The 1,3,4-thiadiazole core is considered a bioisostere of pyrimidine (B1678525), a key component of nucleic acids. nih.gov This structural similarity allows its derivatives to potentially interfere with biological processes like DNA replication. nih.gov Furthermore, the unique electronic properties of the ring facilitate its ability to cross biological membranes and bind to various target proteins. nih.gov Consequently, compounds incorporating the 1,3,4-thiadiazole scaffold have been investigated for a wide spectrum of pharmacological activities. researchgate.net
Table 1: Investigated Pharmacological Activities of 1,3,4-Thiadiazole Derivatives
| Pharmacological Activity | References |
| Anticancer | nih.govnih.govjocpr.com |
| Antimicrobial / Antibacterial | researchgate.netjocpr.comnih.gov |
| Antifungal | researchgate.netnih.gov |
| Anti-inflammatory | researchgate.netnih.govjocpr.com |
| Anticonvulsant | researchgate.netnih.govnih.gov |
| Antitubercular | researchgate.netjocpr.comnih.gov |
| Antiviral | nih.govchemmethod.com |
| Diuretic | researchgate.netrasayanjournal.co.in |
Academic Research Trajectories for 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
A significant branch of research focuses on derivatives where the 1,3,4-thiadiazole ring is substituted at the 2- and 5-positions. Specifically, the class of 5-aryl-1,3,4-thiadiazol-2-amines has been a productive area of investigation. In these compounds, an aromatic (aryl) group is attached at the 5-position and an amine group (-NH2) is at the 2-position.
Academic research on these derivatives is largely driven by the pursuit of new therapeutic agents. ekb.eg The general synthetic route to these compounds often involves the cyclization of a substituted benzoyl thiosemicarbazide (B42300) using a dehydrating agent like concentrated sulfuric acid. rasayanjournal.co.in Researchers synthesize series of these compounds, varying the substituents on the aryl ring to explore structure-activity relationships (SAR). researchgate.net For example, studies have prepared derivatives with different halogen (fluoro, chloro, bromo, iodo) and alkyl or alkoxy groups on the phenyl ring to evaluate how these changes impact their biological potency. nih.govrasayanjournal.co.in The primary research trajectories for this class of compounds include their evaluation as potential anticancer and antimicrobial agents. rasayanjournal.co.inekb.eg Certain fluorinated and chlorinated derivatives have shown good inhibitory effects against various bacterial strains. nih.gov
Specific Research Focus: 5-(3-Iodophenyl)-1,3,4-thiadiazol-2-amine within the Thiadiazole Class
The compound this compound is a specific member of the 5-aryl-1,3,4-thiadiazol-2-amine family. In this molecule, the aryl group is a phenyl ring substituted with an iodine atom at the meta (3-) position. While extensive research on this exact isomer is not prominently documented in broad reviews, its chemical properties and research interest can be understood by examining closely related analogs.
Academic studies have synthesized and evaluated similar compounds, such as 5-(4-iodophenyl)-1,3,4-thiadiazol-2-amine, as part of larger libraries for antimicrobial and anticancer screening. rasayanjournal.co.in The presence of a halogen atom, particularly iodine, on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity and binding interactions with biological targets. The research focus for a compound like this compound would likely fall within the same therapeutic areas as its analogs: as an intermediate or a candidate molecule in the development of new anticancer or antimicrobial drugs. Its synthesis would follow established protocols for this class of compounds, likely involving the acid-catalyzed cyclization of 3-iodobenzoyl thiosemicarbazide.
Table 2: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₆IN₃S |
| Molecular Weight | 303.12 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC(=CC(=C1)I)C2=NN=C(S2)N |
| InChI Key | YWGYQJNYWENXAD-UHFFFAOYSA-N |
Structure
3D Structure
Properties
Molecular Formula |
C8H6IN3S |
|---|---|
Molecular Weight |
303.13 g/mol |
IUPAC Name |
5-(3-iodophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H6IN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) |
InChI Key |
NXAFQIAKJROWRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NN=C(S2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Aryl 1,3,4 Thiadiazol 2 Amine Derivatives
Classical Cyclization Approaches to 1,3,4-Thiadiazole (B1197879) Ring Formation
Traditional methods for constructing the 1,3,4-thiadiazole core predominantly rely on cyclization reactions, which are well-established and widely utilized for their efficiency. sbq.org.br
Reaction of Thiosemicarbazide (B42300) with Carboxylic Acids or Derivatives
One of the most fundamental and widely used methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivatives. sbq.org.brjocpr.com In the context of 5-(3-Iodophenyl)-1,3,4-thiadiazol-2-amine, this would involve reacting thiosemicarbazide with 3-iodobenzoic acid. The reaction mechanism initiates with a nucleophilic attack by the nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid. sbq.org.br This is followed by a sequence of dehydration and cyclization steps, ultimately leading to the formation of the aromatic thiadiazole ring. sbq.org.br This approach is versatile and can be adapted for a wide range of aromatic and heterocyclic carboxylic acids. bu.edu.eg
The cyclization of thiosemicarbazide with carboxylic acids is not spontaneous and requires the presence of strong dehydrating agents to facilitate the removal of water molecules and drive the reaction towards the formation of the thiadiazole ring. bu.edu.egijraset.com Commonly employed reagents for this purpose include phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA). sbq.org.brijraset.comrsc.orgsbq.org.br
These acidic catalysts play a crucial role in activating the carboxylic acid group, making it more susceptible to nucleophilic attack, and in promoting the subsequent cyclodehydration of the intermediate. sbq.org.brsbq.org.br For instance, reacting phenylthiosemicarbazide with methoxy (B1213986) cinnamic acid derivatives in the presence of phosphorus oxychloride leads to the formation of the corresponding 1,3,4-thiadiazole derivatives. rsc.org Similarly, the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides using concentrated sulfuric acid is a common method for preparing 5-aryl-1,3,4-thiadiazol-2-amines. rasayanjournal.co.in However, a significant drawback of these methods is the generation of a large amount of inorganic salt waste during neutralization, which can complicate product isolation and have negative environmental impacts. sbq.org.brsbq.org.br
Table 1: Common Dehydrating Agents in 1,3,4-Thiadiazole Synthesis
| Dehydrating Agent | Chemical Formula | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Phosphorus Oxychloride | POCl₃ | Reflux | jocpr.comrsc.org |
| Sulfuric Acid | H₂SO₄ | Concentrated, with shaking | sbq.org.brrasayanjournal.co.in |
| Polyphosphoric Acid | PPA | Heating | sbq.org.brsbq.org.br |
To improve efficiency and reduce the environmental impact of classical methods, one-pot synthetic strategies have been developed. These procedures combine multiple reaction steps into a single operation without isolating intermediates, saving time, and reducing waste. nih.govmdpi.com
A notable one-pot method involves the reaction of a carboxylic acid and thiosemicarbazide in the presence of polyphosphate ester (PPE). nih.govmdpi.com This approach avoids the use of more toxic additives like POCl₃. nih.govmdpi.com The reaction proceeds through the formation of a salt, followed by dehydration to an acylated thiosemicarbazide intermediate, which then undergoes cyclodehydration to yield the final 2-amino-1,3,4-thiadiazole (B1665364). nih.govmdpi.com This method has been successfully used to synthesize various 5-substituted-2-amino-1,3,4-thiadiazoles. nih.gov Another one-pot approach utilizes Lawesson's reagent to synthesize 2,5-disubstituted-1,3,4-thiadiazoles from aryl hydrazides and aryl aldehydes in moderate to high yields. semanticscholar.org
Table 2: Examples of One-Pot Syntheses of 1,3,4-Thiadiazole Derivatives
| Reactants | Reagent/Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Benzoic acid, Thiosemicarbazide | Polyphosphate Ester (PPE) | Chloroform | 64.4% | nih.govmdpi.com |
| Adipic acid, Thiosemicarbazide | Polyphosphate Ester (PPE) | Chloroform | 70.3% | nih.gov |
Synthesis via Thiosemicarbazones and Related Intermediates
An alternative classical route to 1,3,4-thiadiazoles involves the use of thiosemicarbazones as key intermediates. tandfonline.com Thiosemicarbazones are typically formed by the condensation of thiosemicarbazide with an aldehyde or ketone. tandfonline.comnih.gov These intermediates can then be cyclized to form the thiadiazole ring.
For example, oxidative cyclization of thiosemicarbazones using reagents like ferric chloride (FeCl₃) is a known method for producing 5-substituted-1,3,4-thiadiazol-2-amines. nih.govresearchgate.net Another approach involves refluxing a 4,4-disubstituted-3-thiosemicarbazone in acetonitrile (B52724) with an acid catalyst, which affords (5-dialkylamino-1,3,4-thiadiazol-2-yl) hydrazones in excellent yields. tandfonline.com This pathway offers a different strategic approach to the thiadiazole core, starting from carbonyl compounds instead of carboxylic acids.
Modern Synthetic Advancements for Thiadiazole Scaffolds
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the synthesis of heterocyclic compounds, including 1,3,4-thiadiazoles.
Catalytic and Green Chemistry Approaches
Green chemistry principles aim to design chemical processes that are environmentally benign, economically viable, and produce minimal waste. researchgate.netnanobioletters.com These principles have been applied to the synthesis of 1,3,4-thiadiazoles to overcome the limitations of classical methods. researchgate.netmdpi.com
Modern green techniques include the use of microwave irradiation and ultrasonication. nanobioletters.com These methods can significantly reduce reaction times and improve yields compared to conventional heating. For example, the synthesis of thiadiazole derivatives from substituted thiosemicarbazide and benzoic acid using microwave irradiation at 300 W was completed in just 3 minutes, with yields ranging from 75-90%. nanobioletters.com
The use of green catalysts and solvents is another key aspect of modern synthetic approaches. mdpi.comrsc.org Ionic liquids have been employed as recyclable solvents for the cyclocondensation of carboxylic acids with thiosemicarbazide, offering a more environmentally friendly alternative to volatile organic solvents and harsh acidic catalysts. sbq.org.brbohrium.com Furthermore, solid-supported catalysts, such as vanadium oxide loaded on fluorapatite, have been used for one-pot, three-component reactions to synthesize fused thiadiazole systems under mild conditions and in short reaction times. rsc.org These catalytic methods often feature high yields, easy work-up procedures, and the ability to reuse the catalyst, aligning with the core tenets of green chemistry. rsc.org
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules from three or more starting materials in a single step. This strategy has been successfully applied to the creation of novel 1,3,4-thiadiazole derivatives. A notable example involves a one-pot, three-component reaction utilizing a pre-formed 5-substituted phenyl-1,3,4-thiadiazol-2-amine, a substituted benzaldehyde, and 2-mercaptoacetic acid. nih.gov This particular MCR yields complex molecular hybrids that incorporate a thiazolidin-4-one ring fused with the thiadiazole scaffold, demonstrating the power of MCRs in rapidly building molecular diversity. nih.gov
The general scheme for such a reaction can be summarized as follows: the initial formation of a Schiff base between the 2-amino group of the thiadiazole and the aldehyde is followed by a cyclizing addition of the mercaptoacetic acid. This approach streamlines the synthesis process, avoiding the need for isolating intermediates.
Table 1: Example of a Three-Component Reaction for Thiadiazole Hybrids
| Component 1 | Component 2 | Component 3 | Resulting Structure |
|---|
Derivatization Strategies for the 2-Amino Group of 1,3,4-Thiadiazoles
The 2-amino group on the 1,3,4-thiadiazole ring is a versatile functional handle for further molecular elaboration. nih.gov Its nucleophilic character allows for a wide range of derivatization reactions, enabling the synthesis of extensive compound libraries. A common and effective strategy is the acylation of the amino group, followed by nucleophilic substitution.
For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) can be reacted with chloroacetyl chloride to produce the key intermediate, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide. mdpi.comnih.gov This chloroacetamide derivative serves as an excellent electrophile for subsequent reactions with various nucleophiles. mdpi.com Heating this intermediate with moieties such as substituted piperazines or benzyl (B1604629) piperidine (B6355638) leads to the formation of more complex derivatives with potential biological activities. mdpi.comnih.gov
Another derivatization pathway involves the condensation of the 2-amino group with various aldehydes to form Schiff bases (imines). This reaction is a straightforward method to introduce a wide array of substituents onto the thiadiazole core. ekb.eg These strategies are fundamental in structure-activity relationship (SAR) studies, where modifications at this position can significantly influence the pharmacological profile of the molecule. mdpi.com
Table 2: Selected Derivatization Reactions of the 2-Amino Group
| Reagent | Reaction Type | Resulting Functional Group |
|---|---|---|
| Chloroacetyl Chloride | Acylation | N-(chloroacetyl)amide |
| Substituted Piperazines (with N-chloroacetyl intermediate) | Nucleophilic Substitution | N-(piperazinylacetyl)amide |
| Substituted Benzaldehydes | Condensation | Schiff Base (Imine) |
Regioselective and Stereoselective Synthesis Considerations for 5-Aryl Substitutions
The regioselective construction of the 2,5-disubstituted 1,3,4-thiadiazole ring is critical to ensure the correct placement of the aryl group at the C5 position and the amino group at the C2 position. The most prevalent methods for achieving this involve the cyclization of thiosemicarbazide or its derivatives with carboxylic acids or related compounds. nih.govmdpi.com
An acid-catalyzed regioselective cyclization reaction has been developed using acyl hydrazides and alkyl 2-amino-2-thioxoacetates. acs.org This method provides a reliable route to 2,5-disubstituted-1,3,4-thiadiazoles under metal-free conditions. acs.org The choice of the cyclizing and dehydrating agent, such as polyphosphoric acid or a mixture of phosphorus pentoxide and methanesulfonic acid, is crucial for driving the reaction to completion and ensuring high yields and purity. nih.govmdpi.comnih.gov The mechanism involves the initial acylation of the thiosemicarbazide by the carboxylic acid, followed by an intramolecular cyclodehydration to form the thiadiazole ring. mdpi.comnih.gov
For example, the reaction of a substituted benzoic acid with thiosemicarbazide in the presence of a condensing agent like polyphosphate ester (PPE) proceeds through the formation of an acylthiosemicarbazide intermediate, which then cyclizes to the desired 5-aryl-1,3,4-thiadiazol-2-amine. mdpi.comnih.govencyclopedia.pub This regioselectivity is dictated by the nature of the reactants and the reaction mechanism.
Stereoselectivity is generally not a primary concern in the synthesis of the achiral this compound core itself. However, it becomes a significant consideration when chiral centers are introduced during the derivatization of the 2-amino group or from substituents on the aryl ring. In such cases, the use of chiral reagents or catalysts would be necessary to control the stereochemical outcome.
Table 3: Summary of a Regioselective Synthesis Approach
| Reactant 1 | Reactant 2 | Key Reagent/Condition | Product | Regiochemical Outcome |
|---|---|---|---|---|
| Aryl Carboxylic Acid | Thiosemicarbazide | Polyphosphoric Acid / PPE | 5-Aryl-1,3,4-thiadiazol-2-amine | The aryl group from the carboxylic acid is selectively placed at C5, and the amino group from the thiosemicarbazide is at C2. |
Spectroscopic and Structural Elucidation of 5 3 Iodophenyl 1,3,4 Thiadiazol 2 Amine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, including 5-(3-iodophenyl)-1,3,4-thiadiazol-2-amine and its derivatives. By analyzing the chemical shifts, coupling constants, and correlations, a detailed map of the molecular structure can be constructed.
¹H NMR Spectral Analysis and Proton Environments
The ¹H NMR spectrum of 5-aryl-1,3,4-thiadiazol-2-amines typically displays characteristic signals for the aromatic protons and the amine group. For this compound, the protons of the 3-iodophenyl ring are expected to appear in the aromatic region, generally between δ 7.0 and 8.5 ppm. The substitution pattern of the iodophenyl group will lead to a complex splitting pattern. The proton ortho to the iodine atom and the thiadiazole ring would likely be the most deshielded.
The amine (-NH₂) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. In many 2-amino-1,3,4-thiadiazole (B1665364) derivatives, this signal is observed around δ 7.35 ppm.
Table 1: Representative ¹H NMR Spectral Data for a 5-Aryl-1,3,4-thiadiazole Analogue
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.6 - 8.04 | Multiplet | - |
| -NH₂ | ~7.35 | Broad Singlet | - |
Note: The data presented is a general representation for 5-aryl-1,3,4-thiadiazole-2-amines and may vary for the specific 3-iodo derivative.
¹³C NMR Spectral Analysis and Carbon Framework Characterization
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbons of the thiadiazole ring and the iodophenyl group. The two carbons of the 1,3,4-thiadiazole (B1197879) ring are typically found at approximately δ 156-168 ppm for C5 (attached to the phenyl ring) and around δ 152 ppm for C2 (attached to the amino group). nih.gov
The carbons of the 3-iodophenyl ring will resonate in the aromatic region (δ 110-140 ppm). The carbon atom directly bonded to the iodine (C-I) is expected to have a chemical shift significantly influenced by the iodine atom, typically appearing at a lower field (around 95 ppm). For a positional isomer, 5-(4-iodophenyl)-1,3,4-thiadiazol-2-amine, the C-I signal was observed at 95.9 ppm. semanticscholar.org The other aromatic carbons will show distinct signals based on their position relative to the iodine and thiadiazole substituents.
Table 2: Representative ¹³C NMR Spectral Data for 5-(4-Iodophenyl)-1,3,4-thiadiazol-2-amine
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C2 (Thiadiazole) | 168.1 |
| C5 (Thiadiazole) | 156.3 |
| Aromatic C-H | 128.8, 128.3 |
| Aromatic C-S | 131.6 |
| Aromatic C-I | 95.9 |
Source: Data adapted from a study on 5-(4-iodophenyl)-1,3,4-thiadiazol-2-amine. semanticscholar.org
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are employed. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the iodophenyl ring, helping to delineate the spin system. nih.gov
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques establish one-bond correlations between protons and the carbons they are directly attached to. This would allow for the direct assignment of the protonated carbons in the iodophenyl ring. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons and for confirming the connection between the iodophenyl ring and the thiadiazole ring. For instance, correlations would be expected between the protons on the phenyl ring and the C5 carbon of the thiadiazole ring. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogues would exhibit several characteristic absorption bands.
The primary amine (-NH₂) group typically shows two stretching vibrations in the range of 3400-3100 cm⁻¹. Aromatic C-H stretching vibrations are usually observed around 3100-3000 cm⁻¹. The C=N stretching of the thiadiazole ring is a characteristic band and appears in the region of 1636-1590 cm⁻¹. 20.198.91 The C-S-C linkage within the thiadiazole ring often gives rise to a weaker absorption in the range of 862-812 cm⁻¹. semanticscholar.org20.198.91
Table 3: Characteristic IR Absorption Frequencies for 5-Aryl-1,3,4-thiadiazol-2-amines
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| N-H stretch (amine) | 3400 - 3100 |
| Aromatic C-H stretch | 3100 - 3000 |
| C=N stretch (thiadiazole ring) | 1636 - 1590 |
| C-S-C stretch (thiadiazole ring) | 862 - 812 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight.
The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for such compounds may involve the cleavage of the bond between the phenyl ring and the thiadiazole ring, or the fragmentation of the thiadiazole ring itself. The presence of iodine would also lead to a characteristic isotopic pattern. The molecular ion peak for related 5-[substituted]-1,3,4-thiadiazol-2-amines has been shown to match their calculated molecular weights. 20.198.91
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is an indispensable technique for the unambiguous determination of molecular structures in the solid state. For compounds like this compound and its derivatives, this method clarifies the three-dimensional arrangement of atoms, the planarity of heterocyclic rings, the relative orientation of substituents, and the nature of intermolecular forces that govern the crystal packing.
Unit Cell Parameters and Crystal System Analysis
The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (lengths a, b, c and angles α, β, γ) and the crystal system provide a fingerprint of the solid-state packing. Analysis of analogues such as 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine (B1331660) and 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine reveals that these compounds commonly crystallize in the monoclinic system. nih.govresearchgate.net
For instance, the crystal data for 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine shows a monoclinic system with four molecules (Z=4) per unit cell. nih.gov This information is vital for understanding the packing efficiency and density of the crystalline material.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| a (Å) | 11.345 (2) |
| b (Å) | 7.3130 (15) |
| c (Å) | 11.269 (2) |
| β (°) | 111.64 (3) |
| Volume (ų) | 869.0 (3) |
| Z | 4 |
Similarly, the crystal structure of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine also belongs to the monoclinic system, reinforcing the predictive value for the iodo-analogue. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic, P2₁/c |
| a (Å) | 12.284 (3) |
| b (Å) | 7.3730 (15) |
| c (Å) | 11.263 (2) |
| β (°) | 109.09 (3) |
| Volume (ų) | 964.0 (3) |
| Z | 4 |
Molecular Conformation and Intermolecular Interactions
The conformation of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) derivatives is characterized by the dihedral angle between the planes of the thiadiazole and the phenyl rings. In these structures, the two rings are typically not coplanar. This twist is influenced by the nature and position of the substituent on the phenyl ring and by crystal packing forces. For the 3-fluoro analogue, this angle is 37.3 (2)°. nih.gov A survey of similar structures shows a range of dihedral angles, suggesting some conformational flexibility.
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine | 37.3 (2) | nih.gov |
| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | 31.19 (18) | researchgate.net |
| 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine | 32.42 (14) | nih.gov |
| 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine | 48.35 (3) | nih.gov |
Intermolecular interactions are key to the stability of the crystal lattice. A recurring motif in the crystal structures of 2-amino-1,3,4-thiadiazole derivatives is the formation of hydrogen bonds. Specifically, intermolecular N—H⋯N hydrogen bonds link adjacent molecules. nih.gov In the case of the 3-fluoro and 3-pyridyl analogues, two independent molecules form a centrosymmetric dimer through a pair of N—H⋯N hydrogen bonds, creating a stable R₂²(8) ring motif. nih.govnih.gov This dimerization is a dominant feature that likely dictates the packing arrangement in the solid state for this compound as well.
Tautomeric State Determination
Compounds of the 2-amino-1,3,4-thiadiazole class can theoretically exist in two tautomeric forms: the amino form and the imino form. nih.govdrugbank.com X-ray crystallography is a definitive tool for determining which tautomer is present in the solid state by precisely locating the positions of hydrogen atoms.
In the crystal structures of several analogues, including 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine and 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, the refinement of the structure confirmed the location of the hydrogen atoms on the exocyclic nitrogen, unequivocally establishing the prevalence of the amino tautomer in the crystalline phase. nih.govresearchgate.net While the amino form appears to be common for this class of compounds, crystallographic analysis remains crucial for confirmation, as seen in other substituted thiadiazole derivatives where the imine tautomer was found to be the correct form. nih.gov Based on the direct evidence from its closest analogues, this compound is strongly expected to exist in the amino tautomeric form in the solid state.
In Silico Investigations and Computational Chemistry of 5 3 Iodophenyl 1,3,4 Thiadiazol 2 Amine and Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecular systems. For analogues of 5-(3-Iodophenyl)-1,3,4-thiadiazol-2-amine, DFT calculations have been employed to determine optimized geometries, electronic properties, and to predict their chemical behavior. These calculations are foundational for more complex simulations, such as molecular docking.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for assessing molecular stability and reactivity.
In a study of a related compound, (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, DFT calculations provided insights into its electronic properties. nih.gov The HOMO-LUMO energy gap is a key determinant of molecular reactivity; a smaller gap suggests higher reactivity. nih.gov For this analogue, the calculated HOMO-LUMO gap was found to be 3.934 eV. nih.gov The distribution of these orbitals is also informative; the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. This distribution dictates how the molecule will interact with other chemical species.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.035 |
| LUMO Energy | -2.101 |
| HOMO-LUMO Gap (η) | 3.934 |
| Chemical Potential (μ) | -4.068 |
| Global Electrophilicity (ω) | 2.103 |
| Global Nucleophilicity (N) | 2.702 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential.
For iodinated aromatic compounds, the iodine atom can exhibit a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I bond. researchgate.net This positive region allows for attractive non-covalent interactions with nucleophiles, an interaction known as halogen bonding. In the case of this compound, the MEP map would be expected to show a positive potential on the iodine atom, making it a potential halogen bond donor. The nitrogen atoms of the thiadiazole ring and the amino group would likely be surrounded by negative potential, indicating their role as hydrogen bond acceptors.
Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational frequencies with experimentally obtained spectra, the molecular structure can be confirmed, and the vibrational modes can be assigned to specific functional groups.
For iodo-substituted aromatic compounds like m-iodonitrobenzene, DFT calculations have been successfully used to assign vibrational modes. researchgate.net The C-I stretching and bending vibrations are typically found in the lower frequency region of the spectrum. In this compound, one would expect to observe characteristic vibrational frequencies for the C-I bond, the aromatic C-H bonds of the phenyl ring, the C=N and N-N bonds of the thiadiazole ring, and the N-H bonds of the amino group. The correlation between theoretical and experimental spectra provides a powerful method for structural elucidation.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a biological macromolecule, such as a protein or nucleic acid.
For 1,3,4-thiadiazole (B1197879) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and in elucidating the molecular basis of their activity. These studies predict how compounds like this compound might bind to the active site of an enzyme, for example. The docking process generates various possible binding poses of the ligand within the receptor's active site and scores them based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.
In a study on new iodinated 4-(3H)-quinazolinones, molecular docking was used to correlate the experimental activity with the calculated binding affinity for the enzyme dihydrofolate reductase (DHFR). nih.gov This highlights how docking can be used to rationalize the biological activity of halogenated compounds.
The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions. Molecular docking simulations allow for the detailed analysis of these interactions.
Hydrogen Bonding: The amino group and the nitrogen atoms of the thiadiazole ring in this compound can act as hydrogen bond donors and acceptors, respectively. These interactions with amino acid residues in a protein's active site are often crucial for binding.
Hydrophobic Interactions: The iodophenyl ring is a hydrophobic moiety that can engage in favorable interactions with nonpolar amino acid residues in the binding pocket of a protein.
Pi-Stacking: The aromatic phenyl ring can participate in pi-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. libretexts.org These interactions contribute significantly to the binding affinity.
Halogen Bonding: As mentioned earlier, the iodine atom can form halogen bonds with electron-donating atoms like oxygen and nitrogen in the protein's active site. nih.gov This type of interaction is increasingly recognized as important in ligand-protein binding. The presence of the iodine atom in this compound suggests that halogen bonding could play a key role in its interactions with biological targets. mdpi.com
| Interaction Type | Description | Potential Functional Groups Involved in this compound |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amino group (-NH2), Thiadiazole nitrogen atoms |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Iodophenyl ring |
| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl ring |
| Halogen Bonding | A non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. | Iodine atom |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Pharmacophore modeling and virtual screening are powerful computational techniques used to identify and discover new lead compounds in drug discovery. These methods rely on identifying the essential three-dimensional arrangement of chemical features (pharmacophore) responsible for a molecule's biological activity.
Ligand-Based Pharmacophore Model Generation
No published studies were identified that specifically describe the generation of a ligand-based pharmacophore model using this compound as a template or as part of a training set of active ligands. Such a study would typically involve analyzing a set of known active molecules to derive a common feature hypothesis that explains their activity.
Structure-Based Pharmacophore Model Generation
There is no available research detailing the generation of a structure-based pharmacophore model derived from the interaction of this compound with a specific biological target (e.g., a protein or enzyme). This process would require crystallographic or NMR data of the compound bound to its target, which is not present in the current scientific literature.
Virtual Screening Protocols and Hit Identification
No literature was found describing the use of this compound in virtual screening campaigns, either as a query molecule or as part of a compound library being screened against a pharmacophore model or a protein target. Consequently, there are no reported "hits" or novel ligands identified through such computational screening specific to this compound.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
A thorough search of scientific databases yielded no QSAR or 3D-QSAR models that have been developed specifically for this compound or a series of closely related analogues that would allow for the prediction of its biological activity. The development of such a model would require a dataset of compounds with varying structural features and corresponding measured biological activities, which has not been reported for this specific molecule.
Correlation of Molecular Descriptors with Biological Outcomes
As no QSAR models have been published for this compound, there is no information available on the correlation between its specific molecular descriptors (e.g., electronic, steric, hydrophobic properties) and any biological outcomes. Such an analysis is contingent on the development of a predictive QSAR model as mentioned in the previous section.
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. These simulations provide valuable information on the conformational stability of ligands and their binding dynamics with target proteins, which are crucial for drug design and development.
While specific MD simulation data for this compound is not extensively available in the public domain, studies on analogous 1,3,4-thiadiazole derivatives offer significant insights. For instance, MD simulations performed on novel 1,3,4-thiadiazole derivatives targeting SARS-CoV-2 main protease (Mpro) have demonstrated the stability of the ligand-protein complexes. Structural and energetic analyses from these simulations, often extending up to 100 nanoseconds, confirm the stable binding of these compounds within the active site of the enzyme. nih.gov
In a study involving 1,3,4-thiadiazole derivatives as potential anticancer agents, MD simulations were used to validate the results of molecular docking. The stability of the ligand-receptor complexes was assessed by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period. Stable RMSD values for both the protein and the ligand indicate that the complex remains in equilibrium and the ligand is stably bound.
Table 1: Representative Parameters from Molecular Dynamics Simulations of 1,3,4-Thiadiazole Analogues
| Parameter | Observation | Implication |
| RMSD of Protein | Stable fluctuation around a mean value | The overall protein structure is not significantly perturbed by ligand binding. |
| RMSD of Ligand | Minimal deviation from the initial docked pose | The ligand maintains a consistent binding mode within the active site. |
| Radius of Gyration | Consistent values throughout the simulation | The protein-ligand complex remains compact and stable. |
| Hydrogen Bonds | Persistent hydrogen bond interactions | Key interactions that anchor the ligand to the protein are maintained over time. |
These simulations collectively suggest that the 1,3,4-thiadiazole scaffold provides a stable framework for designing molecules that can effectively bind to biological targets. The conformational stability observed in these analogues is a promising indicator for this compound.
Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction in silico
In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic properties. Various computational models are used to estimate parameters related to a compound's absorption, distribution, metabolism, and excretion.
Studies on a range of 1,3,4-thiadiazole derivatives consistently indicate that these compounds possess drug-like properties and are likely to be orally bioavailable. nih.govbeun.edu.tr Predictions are often based on Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
For several series of 1,3,4-thiadiazole derivatives, in silico ADME studies have shown acceptable ranges for various pharmacokinetic parameters. For example, predictions for N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were carried out using tools like the SwissADME web tool. researchgate.netnih.gov These analyses often include predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450.
Table 2: Predicted ADME Properties for Representative 1,3,4-Thiadiazole Analogues
| ADME Property | Predicted Value/Range | Significance |
| Molecular Weight ( g/mol ) | < 500 | Compliance with Lipinski's rule, good for oral bioavailability. |
| logP (Lipophilicity) | < 5 | Optimal balance between solubility and permeability. |
| Hydrogen Bond Donors | < 5 | Good membrane permeability. |
| Hydrogen Bond Acceptors | < 10 | Good membrane permeability. |
| Topological Polar Surface Area (TPSA) | Within acceptable range | Influences drug transport and bioavailability. |
| Human Intestinal Absorption | High | Indicates good absorption from the gut. semanticscholar.orgrsc.org |
| Blood-Brain Barrier (BBB) Penetration | Low to medium | Suggests lower potential for central nervous system side effects, depending on the therapeutic target. semanticscholar.orgrsc.org |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |
These in silico predictions suggest that compounds based on the 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) scaffold are likely to have favorable ADME profiles, making them promising candidates for further development. idaampublications.in The data indicates a high probability of good oral absorption and a low likelihood of major metabolic liabilities. semanticscholar.orgrsc.org
Mechanistic Insights into the Biological Actions of 5 Aryl 1,3,4 Thiadiazol 2 Amines
Molecular Target Identification and Validation
Research into the 5-Aryl-1,3,4-thiadiazol-2-amine scaffold has identified several potential molecular targets crucial to cellular function and proliferation, particularly in the context of oncology.
One prominent target is dihydrofolate reductase (DHFR) , an essential enzyme in the folic acid metabolism pathway. sciforum.net Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a cofactor necessary for the production of nucleic acids (DNA and RNA) and amino acids, ultimately leading to the cessation of cell growth and proliferation. sciforum.netrjpbr.com Molecular docking studies on various amidoalkyl derivatives of 1,3,4-thiadiazole (B1197879) have shown that these compounds can effectively interact with the active site of DHFR, suggesting them as promising antitumor agents. sciforum.net
Another critical set of molecular targets includes key proteins in the apoptosis (programmed cell death) pathway . Studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives have demonstrated an increase in the levels of caspase-9 and a shift in the ratio of Bax/Bcl-2 proteins. nih.govnih.govresearchgate.net Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, while Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) are pivotal members of the Bcl-2 protein family that regulate mitochondrial integrity. Validation of these targets indicates that the cytotoxic effects of these compounds are mediated, at least in part, by the induction of apoptosis. Further investigation into trifluoromethyl-substituted 1,3,4-thiadiazoles also confirmed the activation of caspases 3, 8, and 9. nih.gov
Interference with Cellular Pathways and Signaling Cascades
The interaction of 5-Aryl-1,3,4-thiadiazol-2-amines with their molecular targets leads to significant interference with vital cellular pathways and signaling cascades.
Apoptosis Induction: A primary mechanism of action for many cytotoxic 1,3,4-thiadiazole derivatives is the induction of apoptosis. This is achieved by modulating the intrinsic mitochondrial pathway. A significant increase in the Bax/Bcl-2 ratio in cancer cells treated with 5-(4-chlorophenyl) derivatives suggests a shift in the balance towards a pro-apoptotic state. nih.govnih.gov This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9, which in turn activates effector caspases like caspase-3, culminating in cell death. nih.govnih.govekb.eg
Cell Cycle Arrest: In addition to inducing apoptosis, these compounds have been shown to interfere with the cell cycle. Flow cytometry analysis of cancer cells treated with potent 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives revealed a significant accumulation of cells in the S and G2/M phases of the cell cycle. nih.govnih.gov This arrest prevents the cells from progressing through mitosis and dividing, thereby inhibiting tumor growth. Cell cycle arrest at the G2/M phase is often a precursor to apoptosis mediated via the mitochondrial pathway. nih.gov Some quinolone-based thiadiazoles have also been shown to cause cell cycle arrest in the sub-G1 phase. mdpi.com
Anti-Angiogenesis Pathways: There is evidence that certain aryl acetamide (B32628) 1,3,4-thiadiazole derivatives can down-regulate the expression levels of Vascular Endothelial Growth Factor A (VEGFA). nih.gov VEGFA is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. By reducing VEGFA levels, these compounds may interfere with tumor vascularization, thereby exerting an anti-angiogenic effect. nih.govmdpi.com
| Compound Series | Cell Line | Effect on Cellular Pathways | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | HepG2, MCF-7 | Induce cell cycle arrest at S and G2/M phases | nih.govnih.gov |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | HepG2, MCF-7 | Induce apoptosis via increased Bax/Bcl-2 ratio and caspase-9 | nih.govnih.gov |
| Aryl acetamide 1,3,4-thiadiazole derivative | HL-60 | Down-regulated VEGFA expression | nih.gov |
| Quinolone-based thiadiazoles | MCF-7 | Cell cycle arrest in sub-G1 phase followed by apoptosis | mdpi.com |
Binding Site Characterization through Computational and Experimental Techniques
The interaction between 5-Aryl-1,3,4-thiadiazol-2-amines and their putative targets has been explored using both computational and experimental methods.
Computational Docking Studies: Molecular docking simulations have been instrumental in characterizing the binding modes of these compounds. Studies targeting DHFR have shown that 1,3,4-thiadiazole derivatives effectively bind to the enzyme's active site. sciforum.net For instance, certain N-(amidoalkylated) derivatives of 1,3,4-thiadiazole were predicted to form stronger complexes with DHFR than known reference compounds, highlighting their potential as effective inhibitors. sciforum.netresearchgate.net These computational models allow for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein's binding pocket.
Experimental X-ray Crystallography: While crystallographic data of 5-(3-Iodophenyl)-1,3,4-thiadiazol-2-amine bound to a target protein is not available, structural analyses of related compounds provide valuable insights. Single-crystal X-ray diffraction has been performed on derivatives such as 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine (B1331660) and (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one. nih.govnih.gov These studies confirm the near-planar geometry of the 1,3,4-thiadiazole ring and determine the dihedral angles between the thiadiazole and the attached aryl rings. nih.govnih.gov For the 3-fluorophenyl derivative, the dihedral angle was found to be 37.3°. nih.gov This structural information is crucial for refining computational models and understanding the spatial arrangement required for effective target binding.
| Compound Class | Target Protein | Technique | Key Findings | Reference |
| Amidoalkyl 1,3,4-thiadiazoles | DHFR | Molecular Docking | Effective interaction with the active site; stronger binding than reference compounds. | sciforum.netresearchgate.net |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | DHFR | Molecular Docking | Promising binding energy within the enzyme's active site. | dovepress.com |
| 5-Arylimino-1,3,4-thiadiazole derivative | N/A | X-ray Crystallography | Established Z-stereochemistry and near-planar ring conformation. | nih.govresearchgate.net |
| 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine | N/A | X-ray Crystallography | Determined dihedral angle of 37.3° between thiadiazole and benzene (B151609) rings. | nih.gov |
Modulation of Gene Expression and Protein Function
The biological effects of 5-Aryl-1,3,4-thiadiazol-2-amines are a direct consequence of their ability to modulate the expression and function of specific genes and proteins.
As noted previously, treatment of cancer cells with these compounds leads to a functional modulation of the Bcl-2 family of proteins. By causing an increase in the expression or stability of the pro-apoptotic protein Bax and/or a decrease in the anti-apoptotic protein Bcl-2, the compounds shift the cellular equilibrium towards apoptosis. nih.govresearchgate.net This altered Bax/Bcl-2 ratio is a critical event that triggers the downstream activation of the caspase cascade. nih.govnih.gov
The function of initiator caspase-9 is also enhanced, as evidenced by its increased levels in treated cells, leading to the proteolytic activation of effector caspases and the execution of the apoptotic program. nih.govresearchgate.net
Furthermore, evidence points to the ability of these compounds to modulate the expression of genes involved in cancer progression. The down-regulation of VEGFA and Matrix Metalloproteinase-2 (MMP2) expression has been observed in acute promyelocytic leukemia cells following treatment with an aryl acetamide 1,3,4-thiadiazole derivative. nih.gov This indicates a modulation of gene expression that can suppress angiogenesis and reduce the potential for tumor invasion and metastasis.
Interaction with Biomolecules (e.g., DNA, Proteins)
Beyond specific enzyme inhibition, the 1,3,4-thiadiazole scaffold has been shown to interact directly with other crucial biomolecules, most notably DNA. The ability of small molecules to bind to DNA and interfere with its replication and transcription is a well-established anticancer strategy. mdpi.com
Spectroscopic studies using absorption and fluorescence titration have revealed that 5-substituted-1,3,4-thiadiazol-2-amines are avid binders of DNA. growingscience.comresearchgate.net The interaction is characterized by changes in the spectral properties of the compounds upon addition of DNA, allowing for the calculation of intrinsic binding constants (Kb). growingscience.comresearchgate.net
Furthermore, gel electrophoresis experiments have demonstrated that these compounds can induce DNA cleavage. growingscience.comresearchgate.net Studies with pUC18 plasmid DNA showed that while the compounds have minimal cleavage activity on their own, their ability to damage DNA is significantly enhanced in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂). growingscience.comresearchgate.net This suggests that the cleavage mechanism may involve oxidative damage, where the thiadiazole moiety facilitates the conversion of supercoiled DNA into a relaxed, open circular form. growingscience.comresearchgate.net The mesoionic nature of the 1,3,4-thiadiazole ring is thought to enhance its ability to cross cellular membranes and interact with biological targets like DNA. mdpi.commdpi.com
| Compound | DNA Binding Constant (Kb) x 10⁴ M⁻¹ | Quenching Constant (Kq) x 10¹³ M⁻¹s⁻¹ | DNA Interaction Mode | Reference |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine (B1296602) | 13.341 | 3.613 | Static quenching; avid binder | researchgate.net |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) | 8.505 | 2.503 | Static quenching; avid binder | researchgate.net |
| 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine | 3.567 | 2.370 | Static quenching; avid binder | researchgate.net |
| 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) | 3.525 | 2.016 | Static quenching; avid binder | researchgate.net |
Structure Activity Relationship Sar Studies of 5 3 Iodophenyl 1,3,4 Thiadiazol 2 Amine Analogues
Impact of Substituent Variation at the 5-Aryl Position
The nature and position of substituents on the 5-aryl ring of 1,3,4-thiadiazol-2-amine analogues play a pivotal role in modulating their biological efficacy. These variations can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Electronic Effects of Substituents (e.g., Halogenation, Electron-Withdrawing/Donating Groups)
Halogenation: The presence of halogen atoms on the phenyl ring has been shown to be advantageous for the biological activity of 5-aryl-1,3,4-thiadiazol-2-amines. For instance, studies have indicated that fluorinated and chlorinated derivatives exhibit significant antibacterial and antifungal properties. In one study, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) and 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine (B1296602) demonstrated notable antibacterial activity. This suggests that the electronegativity and size of the halogen atom can influence the compound's ability to interact with microbial targets.
Electron-Withdrawing Groups (EWGs): Beyond halogens, other electron-withdrawing groups, such as the nitro group (-NO₂), have also been investigated. Research has shown that the presence of a nitro group on the aryl moiety can enhance the antimicrobial spectrum of the compounds. For example, a p-nitroaniline moiety attached to the 5-position of the thiadiazole ring resulted in promising antibacterial and antifungal properties. dovepress.com The ability of EWGs to modulate the electronic distribution within the molecule is believed to be a key factor in their enhanced activity.
Electron-Donating Groups (EDGs): Conversely, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), can also impact biological activity, though the effects can be varied. In some instances, EDGs have been shown to contribute positively to the activity profile. For example, certain derivatives with a methoxy group have displayed significant biological effects. The specific impact of an EDG often depends on its position on the aryl ring and the nature of the biological target.
| Substituent at 5-Aryl Position | Electronic Effect | Observed Impact on Biological Activity | Example Compound(s) |
|---|---|---|---|
| -Cl, -F | Electron-Withdrawing | Enhanced antibacterial and antifungal activity | 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
| -NO₂ | Strongly Electron-Withdrawing | Enhanced antimicrobial spectrum | 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine derivatives |
| -OCH₃, -CH₃ | Electron-Donating | Varied; can contribute positively to activity | Derivatives with methoxy or methyl substitutions |
Steric Effects of Substituents
The size and spatial arrangement of substituents on the 5-aryl ring, known as steric effects, are also crucial in determining the biological activity of 5-aryl-1,3,4-thiadiazol-2-amine analogues. Bulky substituents can influence the molecule's ability to fit into the binding site of a biological target, potentially enhancing or diminishing its activity.
Research in this area has shown that the volume and shape of the substituent can be as important as its electronic nature. For instance, the introduction of larger groups may lead to a more favorable interaction with a specific receptor pocket, thereby increasing efficacy. Conversely, an excessively bulky group could hinder the molecule from reaching its target site, resulting in reduced or no activity. The interplay between steric and electronic effects is complex and often requires a careful balance to optimize the biological profile of a compound.
Positional Isomerism on the Aryl Ring (e.g., ortho, meta, para-Iodo)
The position of a substituent on the aryl ring (ortho, meta, or para) can dramatically alter the biological activity of a compound. This is due to the different spatial and electronic environments created by the substituent at each position, which can affect the molecule's conformation and its interactions with biological macromolecules.
While direct comparative studies on the ortho, meta, and para-iodo isomers of 5-(phenyl)-1,3,4-thiadiazol-2-amine are not extensively documented in the available literature, studies on other halogenated analogues provide valuable insights. For instance, in a series of chlorophenyl-2,3-benzodiazepine analogues, which are also neurologically active compounds, the position of the chlorine atom (ortho versus meta) had a significant impact on their activity as AMPA receptor antagonists. nih.gov This highlights the general principle that positional isomerism is a critical factor in drug design. It is plausible that the position of the iodine atom in 5-(iodophenyl)-1,3,4-thiadiazol-2-amine would similarly influence its biological activity, with the meta position, as in the parent compound, potentially being optimal for a specific target interaction. Further research is needed to delineate the precise effects of ortho, meta, and para-iodo substitution on this particular thiadiazole scaffold.
Influence of Modifications to the 2-Amino Group
The 2-amino group of the 1,3,4-thiadiazole (B1197879) ring is a key site for chemical modification, and alterations to this group have been shown to have a profound impact on the biological activity of the resulting derivatives. These modifications can influence the compound's solubility, polarity, and ability to form hydrogen bonds, all of which are important for pharmacokinetic and pharmacodynamic properties.
Acylation, Alkylation, and Arylation Effects
Modification of the 2-amino group through the introduction of acyl, alkyl, or aryl substituents has been a common strategy to explore the SAR of 2-amino-1,3,4-thiadiazoles.
Acylation: The acylation of the 2-amino group generally leads to the formation of amide derivatives. These derivatives have been reported to exhibit a wide range of biological activities. The nature of the acyl group, whether it is a simple acetyl group or a more complex aromatic acyl group, can significantly influence the resulting compound's potency and spectrum of activity. For some biological targets, the acylated derivatives show enhanced activity compared to the parent 2-amino compound, while for others, the free amino group is found to be essential for activity.
Alkylation and Arylation: The introduction of alkyl or aryl groups at the 2-amino position also leads to a diverse range of biological activities. The size and lipophilicity of the alkyl or aryl substituent can affect the compound's ability to cross cell membranes and interact with its target. For example, in some series of compounds, increasing the length of the alkyl chain has been shown to modulate the antimicrobial activity. Similarly, the substitution pattern on an introduced aryl ring can further fine-tune the biological properties of the molecule.
| Modification of 2-Amino Group | General Effect on Structure | Impact on Biological Activity |
|---|---|---|
| Acylation | Forms an amide linkage | Can enhance or decrease activity depending on the acyl group and biological target. |
| Alkylation | Introduces an alkyl chain | Modulates lipophilicity and can influence the spectrum of activity. |
| Arylation | Introduces an aromatic ring | Can lead to derivatives with altered potency and target specificity. |
Formation of Schiff Bases
The condensation of the 2-amino group of 5-aryl-1,3,4-thiadiazol-2-amines with various aldehydes or ketones leads to the formation of Schiff bases (imines). This class of derivatives has been extensively studied and has shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. sphinxsai.commdpi.com
The biological activity of these Schiff bases is influenced by the nature of the aldehyde or ketone used in their synthesis. The presence of different substituents on the aromatic ring of the aldehyde, for example, can modulate the electronic and steric properties of the resulting Schiff base, thereby affecting its biological efficacy. Studies have shown that Schiff bases derived from substituted benzaldehydes often exhibit enhanced biological activities compared to the parent 2-amino-1,3,4-thiadiazole (B1665364). sphinxsai.com The azomethine (-N=CH-) linkage in Schiff bases is considered to be a crucial pharmacophore that contributes to their biological activity.
| Aldehyde/Ketone Reactant | Resulting Schiff Base Moiety | Observed Biological Activities |
|---|---|---|
| Substituted Benzaldehydes | -N=CH-Ar' | Antimicrobial, anti-inflammatory, anticancer |
| Heterocyclic Aldehydes | -N=CH-Het | Potent and diverse pharmacological profiles |
| Aliphatic Aldehydes/Ketones | -N=CH-R or -N=C(R)R' | Varied biological activities depending on the alkyl groups |
Conformational Analysis and Bioisosteric Replacements (e.g., Oxadiazole)
| Compound | Phenyl Ring Substitution | Dihedral Angle between Phenyl and Thiadiazole Rings |
| 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine (B1331660) | 3-Fluoro | 37.3(2)° |
| 5-(4-Fluorophenyl)- nih.govresearchgate.netnih.govthiadiazol-2-ylamine | 4-Fluoro | 30.1(2)° |
| 5-(p-Tolyl)-1,3,4-thiadiazol-2-amine | 4-Methyl | 31.19(18)° |
| 5-(m-Tolyl)- nih.govresearchgate.netnih.govthiadiazol-2-ylamine | 3-Methyl | 32.25(3)° and 74.50(3)° (two independent molecules) |
This table presents the dihedral angles for several 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) analogues, illustrating the typical non-planar conformation.
Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound without significantly altering its shape. A classic bioisosteric replacement for the 1,3,4-thiadiazole ring is the 1,3,4-oxadiazole (B1194373) ring. mdpi.com The sulfur atom in the thiadiazole is replaced by an oxygen atom, which can lead to changes in metabolic stability, hydrogen bonding capacity, and electronic properties, thereby affecting biological activity. mdpi.com
In several studies, the biological activities of 1,3,4-thiadiazole derivatives have been compared with their 1,3,4-oxadiazole counterparts. For example, a series of 5-(pyridin-4-yl)-N-substituted-1,3,4-thiadiazol-2-amines and their corresponding 1,3,4-oxadiazole analogues were synthesized and evaluated for their in vitro anticancer activity. nih.govresearchgate.net While both series produced active compounds, the specific activity profiles varied, indicating that the choice between a thiadiazole and an oxadiazole core can be used to fine-tune the pharmacological properties of a molecule. nih.govresearchgate.net In another study focused on honokiol (B1673403) derivatives with anticancer properties, the replacement of the 1,3,4-thiadiazole scaffold with its 1,3,4-oxadiazole isostere resulted in a significant decrease in activity, highlighting the crucial role of the thiadiazole ring in the pharmacological effects of that particular series. mdpi.com
Pharmacophore Features Contributing to Specific Biological Activities
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For 5-phenyl-1,3,4-thiadiazol-2-amine derivatives, several key pharmacophoric features have been identified that contribute to their biological activities, particularly in the realm of anticancer research. nih.gov
The substituted phenyl ring at the 5-position is another critical component of the pharmacophore. The nature and position of the substituent on this ring can significantly impact biological activity. For instance, in a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, the presence of the electron-withdrawing chlorine atom was found to enhance cytotoxic activity. nih.gov This suggests that the electronic properties of the phenyl ring play a role in the molecule's mechanism of action. The 3-iodo substituent in the parent compound is a large, lipophilic, and electron-withdrawing group that can engage in halogen bonding and other specific interactions within a binding pocket, potentially contributing to its unique activity profile.
Key pharmacophoric features of 5-aryl-1,3,4-thiadiazol-2-amines can be summarized as follows:
| Feature | Description | Potential Role in Biological Activity |
| 1,3,4-Thiadiazole Ring | A five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. | Acts as a central scaffold; participates in hydrogen bonding. nih.gov |
| 2-Amino Group | An exocyclic primary amine attached to the C2 position of the thiadiazole ring. | Functions as a hydrogen bond donor. nih.gov |
| 5-Aryl Group | A substituted or unsubstituted phenyl ring at the C5 position of the thiadiazole ring. | Modulates lipophilicity and electronic properties; can engage in various interactions (e.g., hydrophobic, pi-stacking, halogen bonding). nih.gov |
| Hydrogen Bond Acceptors | The nitrogen atoms within the thiadiazole ring. | Form hydrogen bonds with target proteins. nih.gov |
| Hydrogen Bond Donor | The NH2 group at the 2-position. | Forms hydrogen bonds with target proteins. nih.gov |
These features collectively define the pharmacophore for this class of compounds. The specific biological activity is then determined by the precise spatial arrangement of these features and the nature of the substituent on the phenyl ring, which allows for fine-tuning of the molecule's interaction with its biological target.
Future Research Directions in 1,3,4 Thiadiazole Chemistry
Development of Advanced Synthetic Methodologies for Diversification
The future of thiadiazole-based drug discovery relies heavily on the development of more efficient and versatile synthetic routes. While classical methods, often involving the cyclization of thiosemicarbazides, are well-established, they can sometimes require harsh conditions or produce low yields. sbq.org.brrasayanjournal.co.in Modern synthetic chemistry offers avenues to overcome these limitations.
Future research should focus on:
One-Pot Syntheses: Developing single-step reactions to construct the 5-aryl-2-amino-1,3,4-thiadiazole core from simple precursors would streamline the synthesis process, making it more time- and cost-effective. mdpi.com
Microwave-Assisted and Flow Chemistry Techniques: These technologies can accelerate reaction times, improve yields, and allow for greater control over reaction parameters, facilitating the rapid synthesis of a diverse library of derivatives.
Green Chemistry Approaches: Employing environmentally benign solvents and catalysts will be crucial for sustainable drug development. mdpi.com
Solid-Phase Synthesis: This approach can be used to generate large combinatorial libraries of thiadiazole derivatives, which is invaluable for high-throughput screening efforts.
By creating a diverse library of analogues based on the 5-(3-iodophenyl) scaffold, researchers can systematically explore the structure-activity relationships (SAR).
Table 1: Comparison of Synthetic Methodologies for 1,3,4-Thiadiazole (B1197879) Synthesis
| Methodology | Advantages | Disadvantages | Key Applications |
|---|---|---|---|
| Classical Cyclization | Well-established, readily available starting materials. sbq.org.br | Often requires harsh reagents (e.g., strong acids, POCl₃), may have low yields. rasayanjournal.co.inmdpi.com | Foundational synthesis of core structures. |
| One-Pot Synthesis | Increased efficiency, reduced waste, simplified purification. mdpi.com | Can be challenging to optimize for complex substrates. | Rapid library generation for initial screening. |
| Microwave-Assisted | Drastically reduced reaction times, improved yields, enhanced reaction control. | Requires specialized equipment, potential for localized overheating. | Lead optimization and diversification. |
| Green Chemistry | Environmentally friendly, safer reaction conditions. mdpi.com | May require development of new catalytic systems. | Sustainable and scalable pharmaceutical manufacturing. |
Exploration of Novel Molecular Targets for 5-(3-Iodophenyl)-1,3,4-thiadiazol-2-amine and Derivatives
The 1,3,4-thiadiazole scaffold has been shown to interact with a multitude of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comwisdomlib.orgresearchgate.net For this compound, the iodophenyl moiety is a particularly interesting feature, as the iodine atom can participate in halogen bonding, a strong, specific, and directional non-covalent interaction that can enhance binding affinity and selectivity for a protein target.
Future research should aim to identify and validate novel molecular targets. Key strategies would include:
Target-Based Screening: Systematically testing the compound and its derivatives against panels of known drug targets, such as protein kinases (e.g., VEGFR-2, JNK), carbonic anhydrases, and histone deacetylases (HDACs). researchgate.netnih.govrsc.org
Phenotypic Screening: Using high-content imaging and other cell-based assays to identify compounds that produce a desired physiological effect, followed by target deconvolution to identify the responsible molecular target.
Chemoproteomics: Employing chemical probes derived from the parent compound to pull down its binding partners from cell lysates, thereby identifying direct molecular targets.
The unique electronic properties conferred by the iodine substituent may direct the compound towards previously unexplored biological targets, opening new avenues for therapeutic intervention.
Integrated Computational and Experimental Approaches for Rational Design
The integration of computational chemistry with traditional experimental work has revolutionized drug design. rsc.orgnih.gov This synergistic approach allows for the rational design of molecules with improved potency, selectivity, and pharmacokinetic profiles, while reducing the time and cost associated with drug discovery.
For the this compound scaffold, an integrated approach would involve:
Molecular Docking: Simulating the binding of virtual libraries of derivatives to the active sites of known or hypothesized protein targets to prioritize compounds for synthesis. nih.govnih.gov This can help predict binding affinities and identify key interactions.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess its stability and confirm binding modes predicted by docking. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the derivatives with their biological activity to guide the design of more potent compounds.
In Silico ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules before their synthesis, helping to identify candidates with favorable drug-like properties. researchgate.net
These computational predictions must be validated through experimental synthesis and biological testing, creating an iterative cycle of design, synthesis, and testing that accelerates the lead optimization process. nih.gov
Investigation of Multitargeting Ligands within the Thiadiazole Scaffold
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. Single-target drugs may have limited efficacy or be prone to resistance. The development of multitargeting ligands, or "magic shotguns," which are single molecules designed to modulate multiple targets simultaneously, is a promising therapeutic strategy.
The 1,3,4-thiadiazole ring is an excellent "privileged scaffold" for developing such agents due to its versatile chemistry and ability to be functionalized at multiple positions. nih.govresearchgate.net Future research could focus on designing hybrid molecules by:
Fragment-Based Linking: Covalently linking the this compound core with another known pharmacophore that hits a different, but complementary, biological target.
Scaffold Merging: Fusing the thiadiazole ring with another heterocyclic system known to have a distinct biological activity.
For example, a derivative could be designed to inhibit both a protein kinase and a histone deacetylase, two important targets in cancer therapy. This approach could lead to synergistic effects and a more robust therapeutic outcome.
Expansion of Biological Activity Spectrum through Targeted Synthesis
The 1,3,4-thiadiazole nucleus is associated with an exceptionally broad range of biological activities. nih.govnih.gov While initial investigations might focus on a specific therapeutic area, such as oncology mdpi.comnih.gov, a systematic expansion of screening efforts could uncover unexpected and valuable new applications for this compound and its derivatives.
A targeted synthesis and screening cascade could explore potential activities including:
Antimicrobial: Against a panel of pathogenic bacteria and fungi, especially drug-resistant strains. mdpi.comresearchgate.net
Antiviral: Against a range of viruses, including influenza and HIV. mdpi.com
Neuroprotective: In models of neurodegenerative diseases like Alzheimer's and Parkinson's.
Anti-inflammatory: In cellular and animal models of inflammation. nih.gov
Systematic modifications of the scaffold, such as altering the substituents on the phenyl ring or derivatizing the 2-amino group, can be used to tune the biological activity towards a desired therapeutic profile.
Table 2: Potential Biological Activities of the 1,3,4-Thiadiazole Scaffold
| Biological Activity | Known Molecular Targets/Mechanisms |
|---|---|
| Anticancer | Kinase inhibition (e.g., VEGFR-2), Carbonic Anhydrase inhibition, Tubulin polymerization inhibition. researchgate.netrsc.orgnih.gov |
| Antimicrobial | Inhibition of essential bacterial enzymes, disruption of cell wall synthesis. mdpi.commdpi.comresearchgate.net |
| Anti-inflammatory | Inhibition of COX-2, modulation of cytokine production. nih.gov |
| Antiviral | Inhibition of viral enzymes like reverse transcriptase or protease. mdpi.com |
| Anticonvulsant | Modulation of ion channels or neurotransmitter receptors. mdpi.com |
| Antidiabetic | Inhibition of enzymes like α-glucosidase. nih.gov |
Mechanistic Elucidation at Higher Resolution and Complexity
A deep understanding of a drug candidate's mechanism of action is crucial for its clinical development. While initial studies may identify a primary molecular target, the full picture of how a compound affects cellular systems is often more complex.
Future research on promising this compound derivatives should employ advanced techniques to elucidate their mechanisms at multiple levels:
Structural Biology: Obtaining high-resolution crystal structures of the compound in complex with its protein target(s) can reveal the precise molecular interactions and provide a definitive basis for rational drug design. nih.gov
Biophysical Techniques: Using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the drug-target interaction.
Systems Biology Approaches: Utilizing transcriptomics (RNA-seq) and proteomics to obtain a global view of the changes in gene and protein expression within cells upon treatment with the compound. This can uncover downstream effects and identify potential off-target activities or mechanisms of resistance.
Advanced Cell Imaging: Using super-resolution microscopy and fluorescently labeled probes to visualize the subcellular localization of the compound and its effects on cellular processes in real-time.
By moving beyond simple enzyme inhibition assays and embracing these more complex and integrated approaches, a more complete and clinically relevant understanding of the compound's biological effects can be achieved.
Q & A
Basic: What are the common synthetic routes for 5-(3-Iodophenyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclization of substituted precursors under acidic or oxidative conditions. For example:
- Route 1 : Reacting thiosemicarbazide derivatives with iodobenzoyl chloride in the presence of POCl₃ under reflux (90°C, 3 hours), followed by neutralization with ammonia to precipitate the product .
- Route 2 : Ultrasound-assisted synthesis, which reduces reaction time and improves yield by enhancing reagent interaction (e.g., using benzyl halides and KSCN in ethanol under sonication) .
Optimization Tips : - Adjust stoichiometry of POCl₃ to ensure complete cyclization .
- Use polar aprotic solvents (e.g., DMF) for intermediates prone to hydrolysis.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Combine multiple spectroscopic and crystallographic techniques:
- X-ray diffraction (XRD) : Resolve bond lengths, dihedral angles (e.g., thiadiazole-iodophenyl dihedral angle ~21.5°) .
- FT-IR : Identify key functional groups (e.g., C=N stretching at ~1560 cm⁻¹, C-S-C at ~695 cm⁻¹) .
- ¹H/¹³C NMR : Validate aromatic proton environments (δ ~7.0–8.0 ppm for iodophenyl protons) and amine NH signals (δ ~5.5–6.5 ppm) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: How to address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311++G** level) to validate tautomeric forms or conformational preferences .
- Variable Temperature NMR : Probe dynamic processes (e.g., hindered rotation) causing signal broadening .
- Repetitive Purification : Use recrystallization (e.g., DMSO/water mixtures) or column chromatography to isolate pure fractions .
Advanced: What challenges arise in crystallizing this compound for X-ray analysis, and how can they be mitigated?
Methodological Answer:
Challenges include low solubility and polymorphism:
- Solvent Selection : Use slow evaporation of acetone/ethanol solutions to grow single crystals .
- Annealing : Heat-cool cycles (e.g., 100°C → RT) to reduce crystal defects .
- Additives : Introduce trace NH₄⁺ or Na⁺ ions to stabilize lattice packing via hydrogen bonding .
- Cryoprotection : For low-temperature XRD, use glycerol or paraffin oil to prevent ice formation .
Basic: What in vitro assays are suitable for initial evaluation of its bioactivity?
Methodological Answer:
Prioritize assays aligned with thiadiazole pharmacology:
- Enzyme Inhibition : Screen against glutaminyl cyclase (QC) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) .
- Phagocytosis Modulation : Co-culture cancer cells (e.g., A549) with macrophages (THP-1) and quantify engulfment via flow cytometry .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with halogens (F, Cl), alkyl chains, or heteroaromatics at the 3-iodophenyl position .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like QC or CD47 .
- Pharmacophore Mapping : Identify critical moieties (e.g., thiadiazole core, iodophenyl group) via 3D-QSAR (CoMFA/CoMSIA) .
- In Vivo Validation : For lead compounds, assess pharmacokinetics (oral bioavailability, half-life) in rodent models .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions may stem from assay variability or compound stability:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Stability Studies : Use LC-MS to verify compound integrity under assay conditions (e.g., pH, temperature) .
- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple concentrations to account for threshold effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
